molecular formula C21H17ClN6O2 B2918732 ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate CAS No. 946242-67-7

ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate

Cat. No.: B2918732
CAS No.: 946242-67-7
M. Wt: 420.86
InChI Key: XTPOPDGVENHAMW-UHFFFAOYSA-N
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Description

Ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate is a complex organic compound with a molecular formula of C21H17ClN6O2Its structure comprises a pteridine ring system substituted with a 4-chlorophenyl group and an ethyl benzoate moiety, making it a unique molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the pteridine core, followed by the introduction of the 4-chlorophenyl group through nucleophilic substitution. The final step involves esterification to introduce the ethyl benzoate moiety. Reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium, copper complexes). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate is unique due to its specific combination of a pteridine ring, chlorophenyl group, and ethyl benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-[[4-(4-chloroanilino)pteridin-2-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O2/c1-2-30-20(29)13-3-7-16(8-4-13)26-21-27-18-17(23-11-12-24-18)19(28-21)25-15-9-5-14(22)6-10-15/h3-12H,2H2,1H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPOPDGVENHAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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